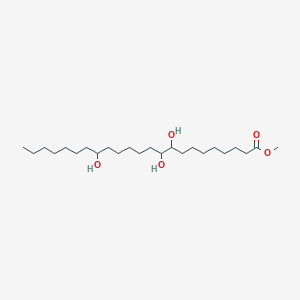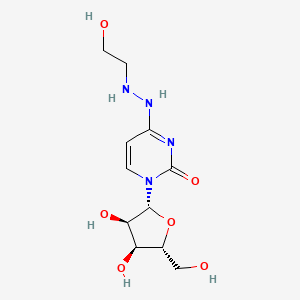
Urea, N-(3,4-dichlorophenyl)-N'-(3a,4,5,6,7,7a-hexahydro-1,2-benzisothiazol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(3,4-dichlorophenyl)-N’-(3a,4,5,6,7,7a-hexahydro-1,2-benzisothiazol-3-yl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring both a dichlorophenyl group and a benzisothiazole moiety, suggests potential for interesting chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For this specific compound, the synthetic route might involve the following steps:
Preparation of the isocyanate: The dichlorophenyl isocyanate can be synthesized from the corresponding aniline derivative through a phosgenation reaction.
Reaction with the amine: The isocyanate is then reacted with the amine derivative of the benzisothiazole under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The key factors include maintaining the purity of reactants, controlling the reaction temperature and pressure, and ensuring efficient mixing to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzisothiazole moiety.
Reduction: Reduction reactions could potentially target the dichlorophenyl group.
Substitution: The compound may participate in substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated products.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, urea derivatives are often studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The dichlorophenyl and benzisothiazole groups suggest potential interactions with biological targets.
Medicine
In medicine, compounds with similar structures have been investigated for their potential as therapeutic agents, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In industry, such compounds might be used in the development of new materials, including polymers and coatings, due to their potential for forming stable and durable structures.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, urea derivatives can act by:
Inhibiting enzymes: By binding to the active site and preventing substrate access.
Modulating receptors: By interacting with receptor sites and altering their activity.
Disrupting cellular processes: By interfering with key biochemical pathways.
相似化合物的比较
Similar Compounds
Urea, N-(3,4-dichlorophenyl)-N’-methyl-: Similar structure but with a methyl group instead of the benzisothiazole moiety.
Urea, N-(3,4-dichlorophenyl)-N’-phenyl-: Similar structure but with a phenyl group instead of the benzisothiazole moiety.
Uniqueness
The presence of the benzisothiazole moiety in the compound of interest distinguishes it from other similar urea derivatives. This unique structure may confer distinct chemical properties and biological activities, making it a compound of interest for further research and development.
属性
CAS 编号 |
104140-64-9 |
|---|---|
分子式 |
C14H15Cl2N3OS |
分子量 |
344.3 g/mol |
IUPAC 名称 |
1-(3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H15Cl2N3OS/c15-10-6-5-8(7-11(10)16)17-14(20)18-13-9-3-1-2-4-12(9)21-19-13/h5-7,9,12H,1-4H2,(H2,17,18,19,20) |
InChI 键 |
MIVKKWKTIIPNQZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)C(=NS2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


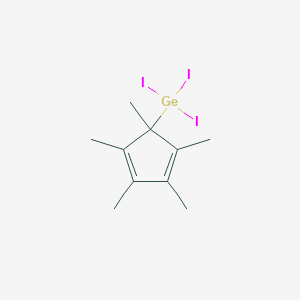
![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
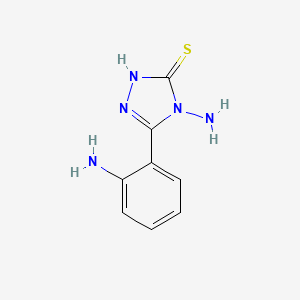
![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)
![Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)](/img/structure/B14341042.png)
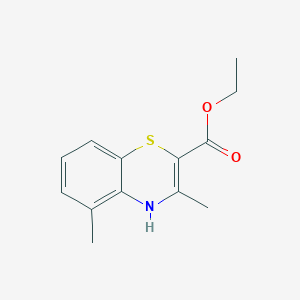
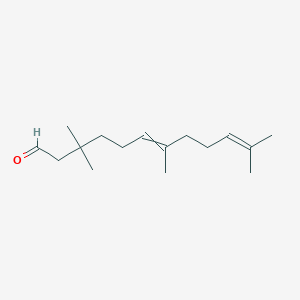
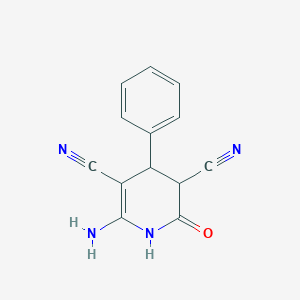
![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
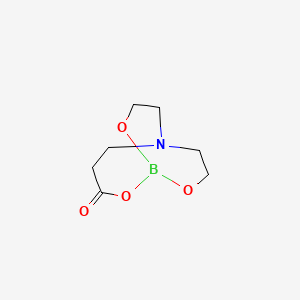
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
